Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate
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Overview
Description
Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a trifluoroborate group, which imparts unique reactivity and stability properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate typically involves the reaction of a boronic acid or boronate ester with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, and results in the formation of the trifluoroborate salt. The general reaction scheme can be represented as follows:
R−B(OH)2+KHF2→R−BF3K+H2O
In this case, the boronic acid or ester is 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethylboronic acid or ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds. The trifluoroborate group acts as a nucleophile, reacting with an aryl or vinyl halide to form the desired product.
Oxidation: The compound can undergo oxidation reactions to form boronic acids or esters.
Substitution: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Boronic acids or esters.
Substitution: Substituted trifluoroborate derivatives.
Scientific Research Applications
Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate in chemical reactions involves the transfer of the trifluoroborate group to a metal catalyst (e.g., palladium) during the transmetalation step of the Suzuki-Miyaura coupling. This process facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Uniqueness
Potassium 2-(2-(2-benzyloxyethoxy)ethoxy)ethoxymethyltrifluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability properties. The presence of the benzyloxyethoxy groups provides additional steric and electronic effects, making it suitable for specialized applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
potassium;trifluoro-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxymethyl]boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BF3O4.K/c16-15(17,18)13-22-11-9-20-7-6-19-8-10-21-12-14-4-2-1-3-5-14;/h1-5H,6-13H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVMDLQSKFEGNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COCCOCCOCCOCC1=CC=CC=C1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BF3KO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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